N-methylquinolin-4-amine

Übersicht

Beschreibung

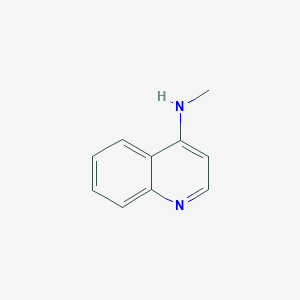

N-methylquinolin-4-amine is an organic compound with the molecular formula C10H10N2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound features a quinoline ring system with a methyl group attached to the nitrogen atom at the fourth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-methylquinolin-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-chloroquinoline with methylamine under suitable conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the methylamine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: N-methylquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Modifications

N-Methylquinolin-4-amine serves as a vital precursor for synthesizing a variety of quinoline derivatives. The compound can be modified through various synthetic routes to enhance its biological activity. Recent advancements have introduced modular synthesis methods that allow for the efficient production of substituted 4-aminoquinolines, which are crucial for developing new therapeutic agents .

Table 1: Common Synthetic Routes for this compound Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| One-pot Sonogashira coupling | Involves coupling of aryl halides with alkynes | High |

| Modular three-component synthesis | Combines readily available precursors in a single reaction | Moderate |

| Cyclization of isocyanides | Utilizes isocyanides to form complex quinoline structures | Variable |

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antimicrobial activities. Studies indicate that these compounds can inhibit various bacterial strains, including those resistant to traditional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antimalarial Activity

The antimalarial potential of this compound is particularly noteworthy. Research has shown that derivatives exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. Compounds derived from this scaffold have been reported with IC50 values below 0.5 μM, indicating high efficacy against both chloroquine-sensitive and resistant strains .

Table 2: Antimalarial Efficacy of this compound Derivatives

| Compound | IC50 (μM) | Activity Against |

|---|---|---|

| This compound | <0.5 | P. falciparum |

| 7-Chloro-N-methylquinolin-4-amine | <0.5 | Chloroquine-resistant |

| 3-Methylquinolin-4-amine | <50 | Various strains |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Several studies report that derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. Structure-activity relationship studies suggest that modifications at the amino position significantly influence antiproliferative activity .

Case Study: Anticancer Evaluation

A recent investigation tested several quinoline derivatives against MCF-7 cells, revealing that some compounds displayed higher cytotoxicity than doxorubicin, a standard chemotherapy drug. This highlights the potential for developing new anticancer therapies based on this scaffold .

Future Directions and Research Opportunities

The ongoing exploration of this compound and its derivatives presents numerous opportunities:

- Novel Derivative Development: Continued synthesis and evaluation of new derivatives to enhance potency and selectivity against specific pathogens or cancer types.

- Mechanistic Studies: Further investigation into the precise biochemical pathways affected by these compounds.

- Clinical Trials: Transitioning promising candidates into clinical trials to evaluate their therapeutic efficacy in humans.

Wirkmechanismus

The mechanism of action of N-methylquinolin-4-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a range of biological effects. For example, it may inhibit DNA synthesis by interacting with bacterial DNA gyrase or topoisomerase, resulting in antimicrobial activity. Additionally, its interaction with cellular signaling pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Vergleich Mit ähnlichen Verbindungen

N-methylquinolin-4-amine can be compared with other quinoline derivatives such as:

4-aminoquinoline: Known for its antimalarial activity.

2-methylquinoline: Used in the synthesis of various pharmaceuticals.

8-hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

N-Methylquinolin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antimalarial, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. This structural framework is critical for its biological activity.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study highlighted its efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. The compound's mechanism involves interference with bacterial cell wall synthesis and metabolic pathways.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 15 | Moderate |

| Staphylococcus aureus | 10 | Strong |

| Pseudomonas aeruginosa | 20 | Weak |

2. Antimalarial Activity

The antimalarial potential of this compound has been investigated through various in vitro assays against Plasmodium falciparum. The compound showed promising results, particularly against chloroquine-resistant strains.

| Strain | IC50 (µM) | Selectivity Index |

|---|---|---|

| 3D7 (sensitive) | 0.5 | 40 |

| K1 (resistant) | 1.5 | 13 |

The molecular mechanism is believed to involve the inhibition of heme polymerization, a crucial process in the parasite's lifecycle .

3. Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines by activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 2.0 | Caspase activation |

| MCF-7 | 3.5 | Cell cycle arrest |

| A549 | 4.0 | ROS generation |

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in nucleic acid synthesis, affecting cellular replication and transcription processes.

- Signal Transduction Modulation : The compound influences cell signaling pathways that regulate proliferation and apoptosis .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant pathogens. Results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Antimalarial Activity

In another study focusing on antimalarial activity, this compound was tested against both sensitive and resistant strains of P. falciparum. The compound displayed superior activity compared to traditional antimalarials like chloroquine, highlighting its potential as a lead compound for developing new treatments against malaria .

Eigenschaften

IUPAC Name |

N-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKSAWDBBGWYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445968 | |

| Record name | N-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16401-66-4 | |

| Record name | N-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the ADME property evaluation conducted in this study?

A2: The study evaluates the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the twenty highest-scoring derivatives []. This evaluation is crucial for understanding the drug-likeness of these compounds. Favorable ADME properties are essential for a drug to be effectively absorbed, distributed to the target site, metabolized without producing toxic byproducts, and eventually excreted from the body. This preliminary assessment helps prioritize compounds for further experimental validation, focusing on those with a higher likelihood of success in later stages of drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.